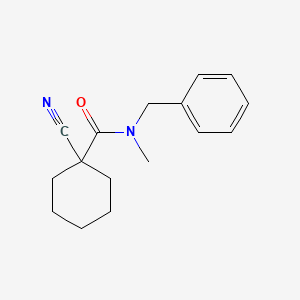
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide, also known as BMS-986001, is a novel compound that has been synthesized for the purpose of scientific research. This compound belongs to the family of cyclohexane carboxamides, which are known for their potential therapeutic applications. The synthesis of BMS-986001 involves a multi-step process that requires specialized equipment and expertise. The compound has been found to have a number of biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide is not yet fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, the compound has been found to increase the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood, attention, and movement. By modulating these neurotransmitters, this compound may be able to improve the symptoms of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitters in the brain, as mentioned above. In addition, the compound has been found to have anti-inflammatory and analgesic properties, which may be related to its ability to inhibit certain enzymes that are involved in the inflammatory response. This compound has also been found to have potential applications in the field of oncology, as it has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide in lab experiments is its potential therapeutic applications. The compound has been found to have a number of potential uses in the treatment of neurological disorders, pain, inflammation, and cancer. In addition, the compound has been shown to be relatively stable and easy to handle in lab settings.
One of the limitations of using this compound in lab experiments is its cost. The synthesis of this compound requires specialized equipment and expertise, which can make it expensive to produce. In addition, the compound has not yet been extensively studied, so its potential side effects and limitations are not yet fully understood.
Orientations Futures
There are a number of potential future directions for the study of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide. One area of research could focus on the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on the compound's potential applications in the treatment of pain and inflammation. Finally, further research could be conducted to better understand the mechanism of action of this compound, and to identify any potential side effects or limitations of the compound.
Méthodes De Synthèse
The synthesis of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide involves a multi-step process that begins with the preparation of N-benzyl-1-cyano-N-methylcyclohexane-1-carboxylic acid. This compound is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylpiperazine to form the desired product, this compound. The synthesis of this compound requires specialized equipment and expertise, and should only be attempted by trained professionals.
Applications De Recherche Scientifique
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide has been found to have a number of potential therapeutic applications, including the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, this compound has been found to have potential applications in the field of oncology, as it has been shown to inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
N-benzyl-1-cyano-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(12-14-8-4-2-5-9-14)15(19)16(13-17)10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMYOMVHWNRHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

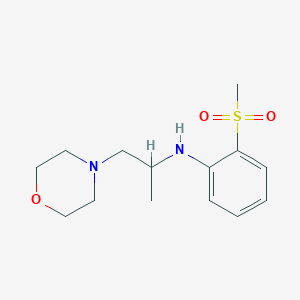
![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
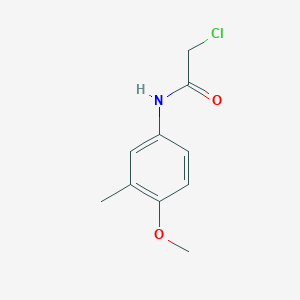
![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)
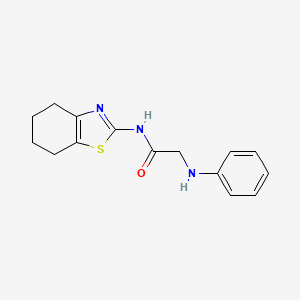
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)

![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)

![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)
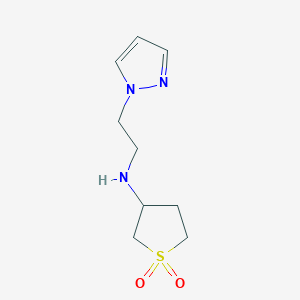
![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)